3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide
Overview
Description
GSK2163632A is a selective inhibitor of G protein-coupled receptor kinase (GRK) that has been developed as an insulin-like growth factor 1 receptor inhibitor. It binds to a novel region of the GRK active site cleft, making it a valuable tool for studying heart failure and Parkinson’s disease .
Preparation Methods
The synthesis of GSK2163632A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of indazole and dihydropyrimidine structures .
Chemical Reactions Analysis
GSK2163632A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK2163632A has several scientific research applications:
Chemistry: It is used as a probe to study the structure and function of G protein-coupled receptor kinases.
Biology: The compound is utilized to investigate the role of GRKs in cellular signaling pathways.
Medicine: GSK2163632A serves as a potential therapeutic agent for heart failure and Parkinson’s disease due to its selective inhibition of GRKs.
Industry: It is employed in the development of new drugs targeting GRKs and related pathways
Mechanism of Action
GSK2163632A exerts its effects by binding to a novel region of the GRK active site cleft. This binding inhibits the kinase activity of GRKs, preventing the phosphorylation of G protein-coupled receptors. The inhibition of GRKs leads to altered cellular signaling and reduced receptor desensitization, which is beneficial in conditions like heart failure and Parkinson’s disease .
Comparison with Similar Compounds
GSK2163632A is unique due to its selective inhibition of GRKs and its binding to a novel region of the GRK active site cleft. Similar compounds include:
GSK180736A: Another selective GRK inhibitor that binds to GRK2 in a manner similar to paroxetine.
Amlexanox: A known inhibitor of GRK5 and IκB kinase ε, which binds to the kinase domain in a similar fashion to GSK2163632A
These compounds share structural similarities but differ in their selectivity and binding modes, highlighting the uniqueness of GSK2163632A in targeting GRKs.
Properties
Molecular Formula |
C27H32N8O3S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-4,4-dimethyl-2,3-dihydroquinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C27H32N8O3S/c1-27(2)8-10-35(21(36)14-34(3)4)19-13-18(20(38-5)12-16(19)27)31-26-32-24-15(6-9-29-24)25(33-26)30-17-7-11-39-22(17)23(28)37/h6-7,9,11-13H,8,10,14H2,1-5H3,(H2,28,37)(H3,29,30,31,32,33) |
InChI Key |
YNSCKPCDFIDINW-UHFFFAOYSA-N |
SMILES |
CC1(CCN(C2=CC(=C(C=C21)OC)NC3=NC4=C(C=CN4)C(=N3)NC5=C(SC=C5)C(=O)N)C(=O)CN(C)C)C |
Canonical SMILES |
CC1(CCN(C2=CC(=C(C=C21)OC)NC3=NC4=C(C=CN4)C(=N3)NC5=C(SC=C5)C(=O)N)C(=O)CN(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2163632A; GSK-2163632-A; GSK 2163632 A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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